molecular formula C14H13NO2S B6391459 2-(4-Ethylthiophenyl)nicotinic acid CAS No. 1261979-88-7

2-(4-Ethylthiophenyl)nicotinic acid

Cat. No.: B6391459
CAS No.: 1261979-88-7
M. Wt: 259.33 g/mol
InChI Key: MPIQIRPPLHCRQV-UHFFFAOYSA-N
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Description

2-(4-Ethylthiophenyl)nicotinic acid is a derivative of nicotinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of an ethylthio group attached to the phenyl ring, which is further connected to the nicotinic acid moiety. Nicotinic acid derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylthiophenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

2-(4-Ethylthiophenyl)nicotinic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Ethylthiophenyl)nicotinic acid stands out due to its unique ethylthio substitution, which imparts distinct chemical and biological properties. This substitution enhances its lipophilicity and ability to interact with lipid membranes, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

2-(4-ethylsulfanylphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c1-2-18-11-7-5-10(6-8-11)13-12(14(16)17)4-3-9-15-13/h3-9H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIQIRPPLHCRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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